molecular formula C13H15N3O B1352376 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide CAS No. 850429-56-0

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B1352376
CAS No.: 850429-56-0
M. Wt: 229.28 g/mol
InChI Key: GXZORRZVOFHVJZ-UHFFFAOYSA-N
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Description

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a compound belonging to the imidazole family, which is known for its diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group and a dimethylamino group attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines. Industrial production methods often involve the use of alpha halo-ketones and amino nitriles under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted products.

Scientific Research Applications

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and dimethylamino groups can enhance the compound’s binding affinity and specificity towards these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Etonitazene: An analgesic with a different substitution pattern on the imidazole ring.

    Omeprazole: An antiulcer agent with a substituted imidazole ring.

    Metronidazole: An antimicrobial agent with a nitroimidazole structure.

What sets this compound apart is its unique combination of benzyl and dimethylamino groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-benzyl-N,N-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZORRZVOFHVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428394
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-56-0
Record name N,N-Dimethyl-1-(phenylmethyl)-1H-imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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